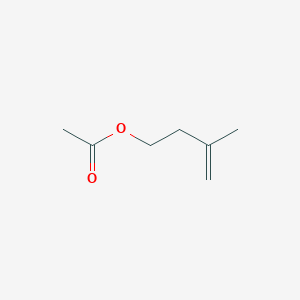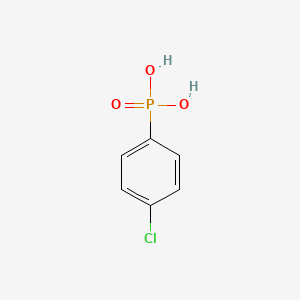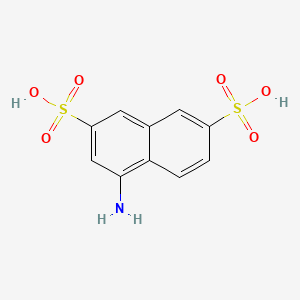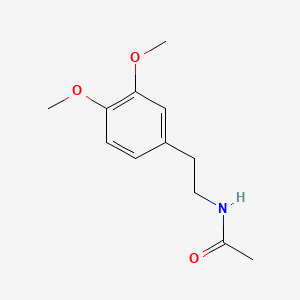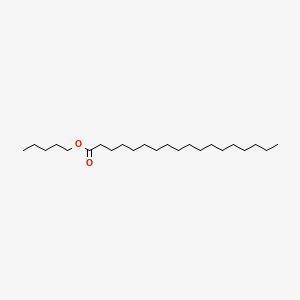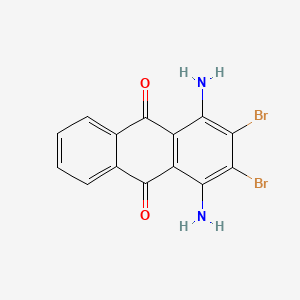
2,4-Dimethoxy-6-methyl-5-nitropyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxy-6-methyl-5-nitropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It has three substituents: two methoxy groups (-OCH3) at positions 2 and 4, a methyl group (-CH3) at position 6, and a nitro group (-NO2) at position 5.Physical and Chemical Properties Analysis
This compound is a light-yellow to brown powder or crystals . It has a molecular weight of 199.16 g/mol. The compound is stable at room temperature .Applications De Recherche Scientifique
Hydrogen Bonding Studies
Research has explored the hydrogen bonding in nitroaniline analogues, specifically in 2-amino-4,6-dimethoxy-5-nitropyrimidine and its isomeric forms. These studies reveal how these molecules are linked through N-H...N and N-H...O hydrogen bonds, forming sheets built from alternating rings. This has implications for understanding molecular interactions and crystal structures (Glidewell, Low, Melguizo, & Quesada, 2003).
Synthesis of Pyrrolopyrimidines
A novel method for synthesizing 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines involves using 2,4-dimethoxy-6-methyl-5-nitropyrimidine. This three-step synthesis includes bromination and conversion processes, contributing to the broader field of organic synthesis and compound development (Cupps, Wise, & Townsend, 1982).
Antibacterial and Antioxidant Agents
2,4-Diaryl-6-methyl-5-nitropyrimidines have been synthesized and evaluated for their antibacterial and antioxidant properties. These compounds showed significant activity against various bacteria and possessed antioxidant activity when compared with vitamin C, indicating potential for pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
ESR Studies of Radical Formation
Electron spin resonance (ESR) studies have been conducted on nitromethyl pyrimidines, including derivatives of nitropyrimidine, to understand the mechanism of free radical formation. These studies are important for understanding the behavior of these compounds under ionizing radiation, contributing to fields like radiation chemistry and material science (Lorenz & Benson, 1975).
Synthesis of Purines
Research has been done on the synthesis of purines using nitropyrimidines, exploring their potential as amplifiers against bacteria like E. coli. This contributes to the development of new pharmaceutical compounds and a deeper understanding of biological interactions (Brown, Jones, Angyal, & Grigg, 1972).
Safety and Hazards
The safety information for 2,4-Dimethoxy-6-methyl-5-nitropyrimidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
2,4-dimethoxy-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-5(10(11)12)6(13-2)9-7(8-4)14-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVLMFQGBVGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344608 | |
| Record name | 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30561-09-2 | |
| Record name | 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


